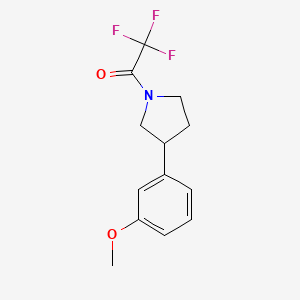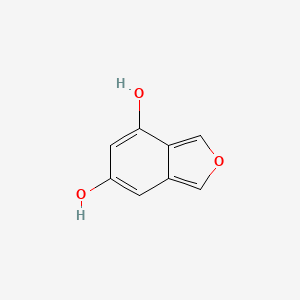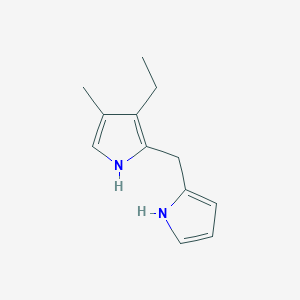
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at the 4-position, an ethyl group at the 3-position, and a pyrrol-2-ylmethyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines or sulfonamides in the presence of a catalytic amount of iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions .
Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This method allows for distinct reactivity compared to N-sulfonyl protection .
Industrial Production Methods
Industrial production of pyrroles, including this compound, often involves catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom or the carbon atoms in the ring can be substituted with various groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolones, while reduction can produce pyrrolidines. Substitution reactions can result in various N-substituted pyrroles .
Wissenschaftliche Forschungsanwendungen
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Pyrroles are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, pyrrole derivatives can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide: This compound has shown α-glucosidase inhibitory activity and potential therapeutic applications.
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Another pyrrole derivative with distinct chemical properties.
Uniqueness
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and pyrrol-2-ylmethyl groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918151-27-6 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-ethyl-4-methyl-2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C12H16N2/c1-3-11-9(2)8-14-12(11)7-10-5-4-6-13-10/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI-Schlüssel |
MTVFSXWQVDCIFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC=C1C)CC2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
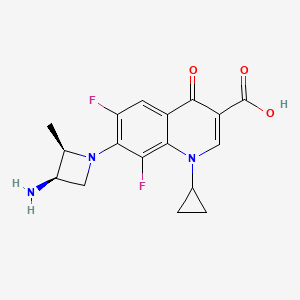
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)

![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
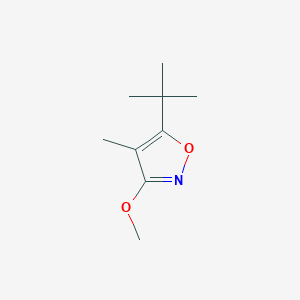
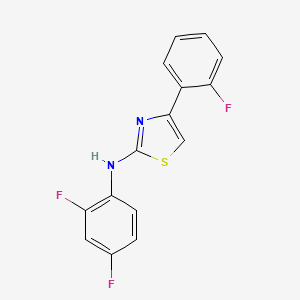
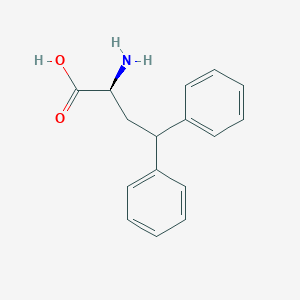
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
